3-Methylbenzyl isocyanate

描述

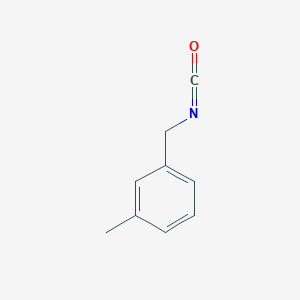

Structure

3D Structure

属性

IUPAC Name |

1-(isocyanatomethyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-8-3-2-4-9(5-8)6-10-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUQBSLBFAVVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369885 | |

| Record name | 3-Methylbenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61924-25-2 | |

| Record name | 3-Methylbenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylbenzyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylbenzyl Isocyanate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzyl isocyanate, a member of the isocyanate family of compounds, is a versatile reagent in organic synthesis, particularly valued for its role in the formation of urethane and urea linkages. Its benzylic structure and the presence of a methyl group on the aromatic ring influence its reactivity and physical properties, making it a subject of interest in the development of pharmaceuticals and other complex organic molecules. This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value |

| Molecular Formula | C₉H₉NO[1][2] |

| Molecular Weight | 147.17 g/mol [1][3] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 34-36 °C at 0.1 mmHg |

| Density | 1.052 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.523 |

| Solubility | Soluble in common organic solvents.[4] |

Table 1: Chemical and Physical Properties of this compound

Reactivity of the Isocyanate Functional Group

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom in the isocyanate (-N=C=O) group. This carbon is susceptible to nucleophilic attack by a wide range of compounds containing active hydrogen atoms, such as alcohols, amines, and water.

General Reactivity Order

The general order of reactivity of nucleophiles with isocyanates is as follows:

aliphatic amines > aromatic amines > primary alcohols > water > secondary alcohols > phenols

This reactivity trend is crucial for designing selective chemical transformations.

Reaction with Alcohols to Form Urethanes

This compound reacts with alcohols to form N-(3-methylbenzyl)carbamates, commonly known as urethanes. This reaction is fundamental in polyurethane chemistry and for the synthesis of various organic molecules. The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. This reaction can be catalyzed by tertiary amines or organometallic compounds.[5]

References

An In-depth Technical Guide to the Synthesis and Purification of 3-Methylbenzyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-methylbenzyl isocyanate, a valuable reagent in organic synthesis and drug discovery. The document details two primary synthetic routes: the phosgenation of 3-methylbenzylamine and the Curtius rearrangement of 3-methylbenzoyl azide. Furthermore, it outlines the purification of the final product by vacuum distillation, supported by quantitative data and detailed experimental protocols.

Synthesis of this compound

Two principal methods for the synthesis of this compound are presented below: phosgenation of the corresponding amine and the Curtius rearrangement of an acyl azide.

Method 1: Phosgenation of 3-Methylbenzylamine

The reaction of 3-methylbenzylamine with phosgene or a phosgene equivalent, such as triphosgene, is a direct and common method for the preparation of this compound. Triphosgene is often preferred in a laboratory setting due to its comparative safety over gaseous phosgene.[1] The reaction proceeds by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of phosgene (or its equivalent), followed by the elimination of hydrogen chloride.

Experimental Protocol:

A general procedure for the synthesis of aromatic isocyanates using triphosgene can be adapted for 3-methylbenzylamine.[1]

-

Reaction Setup: A solution of triphosgene (e.g., 10 mmol) in an inert solvent such as dichloromethane (DCM, 20 ml) is prepared in a dry reaction vessel equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Amine and Base: A solution of 3-methylbenzylamine (10 mmol) in DCM (20 ml) is added dropwise to the triphosgene solution. Subsequently, a solution of a non-nucleophilic base, such as triethylamine (3 ml), in DCM (10 ml) is added dropwise to the reaction mixture. The base is crucial to neutralize the hydrogen chloride byproduct.[1]

-

Reaction Completion and Work-up: The reaction is typically stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the characteristic N=C=O stretch of the isocyanate around 2270-2250 cm⁻¹).

-

Isolation: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (Triphosgene:Amine:Base) | 1 : 1 : ~3 | [1] |

| Solvent | Dichloromethane (DCM) | [1] |

| Typical Yield | High (often approaching 100% for similar reactions) | [1] |

Experimental Workflow for Phosgenation:

References

A Technical Guide to the Spectroscopic Data of 3-Methylbenzyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzyl isocyanate, also known as 1-(isocyanatomethyl)-3-methylbenzene, is a chemical intermediate of interest in organic synthesis and drug discovery. Its bifunctional nature, featuring a reactive isocyanate group and a substituted aromatic ring, makes it a versatile building block for the creation of a diverse range of molecular architectures, including ureas, carbamates, and other derivatives with potential biological activity. Accurate characterization of this compound is paramount for its effective use in research and development. This guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for this compound, alongside generalized experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.25-7.05 | m | 4H | Ar-H |

| ~4.40 | s | 2H | Ar-CH₂ -NCO |

| ~2.35 | s | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (ppm) | Assignment |

| ~138.5 | C -CH₃ |

| ~136.0 | C -CH₂NCO |

| ~129.0 | Ar-C H |

| ~128.8 | Ar-C H |

| ~127.5 | Ar-C H |

| ~125.0 | Ar-C H |

| ~122.0 | -N=C =O |

| ~46.0 | -C H₂-NCO |

| ~21.5 | -C H₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~2270 | Strong, Sharp | -N=C=O asymmetric stretch |

| ~1605, ~1485 | Medium-Weak | Aromatic C=C bending |

| ~1450 | Medium | CH₂ bending |

| ~780, ~700 | Strong | Aromatic C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Proposed Fragment |

| 147 | Moderate | [M]⁺ (Molecular Ion) |

| 105 | High | [M - NCO]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation :

-

A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

-

-

¹H NMR Acquisition :

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Process the data similarly to the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation :

-

As this compound is a liquid at room temperature, it can be analyzed neat.

-

Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

-

Instrumentation :

-

A standard FTIR spectrometer.

-

-

Data Acquisition :

-

Record a background spectrum of the clean salt plates.

-

Mount the sample plates in the spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance. The strong and characteristic asymmetric stretching vibration of the isocyanate group is expected between 2280 and 2240 cm⁻¹.[1]

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

-

Instrumentation :

-

A mass spectrometer equipped with an electron ionization (EI) source. Electron ionization is a hard ionization technique that causes fragmentation, which can be useful for structure determination.

-

-

Data Acquisition :

-

Ionize the sample using a standard electron energy of 70 eV.

-

The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum will show the molecular ion peak and various fragment ion peaks.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

3-Methylbenzyl Isocyanate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 3-Methylbenzyl isocyanate. The information is intended for professionals in research, scientific, and drug development fields to ensure safe laboratory practices and mitigate potential hazards associated with this compound.

Chemical and Physical Properties

This compound is a combustible liquid that is highly reactive.[1][2] It is sensitive to moisture and heat.[2] Proper storage in a cool, dry, and well-ventilated area is crucial to maintain its stability.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [3][4] |

| Molecular Weight | 147.17 g/mol | [3][4][5] |

| CAS Number | 61924-25-2 | [3][4][5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 34-36 °C at 0.1 mmHg | [5] |

| Density | 1.052 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.523 | [5] |

| Flash Point | No data available | [5] |

| Water Solubility | Decomposes | [1] |

| Storage Temperature | 2-8°C | [5] |

Toxicological Data and Hazard Classification

| Hazard Classification | GHS Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][4][7][8] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [3][4][7][8] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [3][4][7][8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4][7][8] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [3][4][7][8] |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [5] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3][4][5][7][8] |

Experimental Protocols for Toxicity Assessment

The following are summaries of the OECD guidelines for assessing the acute toxicity of chemicals like this compound. These protocols are the standard for regulatory submissions and provide a framework for in-house safety evaluations.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test determines the adverse effects occurring within a short time of dermal application of a single dose.

-

Principle: The test substance is applied to the skin of experimental animals in a single dose. The animals are observed for a defined period for signs of toxicity and mortality.

-

Methodology:

-

Animal Selection: Healthy young adult rats are typically used.[10] The fur on the dorsal area is clipped approximately 24 hours before the test.[11]

-

Dose Application: The test substance is applied uniformly over a shaved area of at least 10% of the body surface.[7][11] The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[11][12]

-

Observation: Animals are observed for mortality, body weight changes, and clinical signs of toxicity at least once daily for 14 days.[7][11]

-

Endpoint: The primary endpoint is the LD50 (median lethal dose), which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.[13]

-

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This test evaluates the health hazards from short-term exposure to an airborne substance.[14]

-

Principle: Animals are exposed to the test substance, either as a gas, vapor, or aerosol, in an inhalation chamber for a defined period.[14][15]

-

Methodology:

-

Animal Selection: Young adult rats are the preferred species.[15] Animals are acclimatized to the laboratory conditions before the study.

-

Exposure: The traditional protocol involves a 4-hour exposure to at least three concentrations of the test substance.[14] A whole-body or nose-only exposure system can be used.[15]

-

Observation: Animals are monitored for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-exposure.[5][14]

-

Endpoint: The main outcome is the LC50 (median lethal concentration), the concentration of the chemical in the air that is estimated to kill 50% of the test animals during the exposure period.[5][13]

-

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or corrosion.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, with the other eye serving as a control.[1][3][8]

-

Methodology:

-

Animal Selection: Albino rabbits are the recommended species.[8]

-

Application: A single dose of the test substance is instilled into the conjunctival sac of one eye.[1][3][8]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, conjunctival redness, and chemosis.[8] The observation period can extend up to 21 days to assess the reversibility of any effects.[3]

-

Endpoint: The test evaluates the nature and severity of ocular lesions and their reversibility to classify the substance's irritation potential.[8]

-

Signaling Pathways and Reactivity

Mechanism of Isocyanate-Induced Sensitization

The toxicity of isocyanates, including this compound, is closely linked to their high reactivity with nucleophiles. A primary mechanism of toxicity is allergic sensitization, which can lead to occupational asthma. This process is not a classical signaling pathway but rather an immune-mediated response.

Caption: Mechanism of isocyanate-induced allergic sensitization.

Chemical Reactivity and Incompatibilities

The high reactivity of the isocyanate group (-N=C=O) is central to its utility in synthesis but also a primary source of its hazards.

Caption: Reactivity and incompatibilities of this compound.

Safe Handling and Personal Protective Equipment (PPE)

Due to the significant hazards of this compound, stringent safety protocols and appropriate PPE are mandatory.

Engineering Controls

-

Ventilation: Work with this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Emergency Equipment: Safety showers and eyewash stations must be readily accessible in the immediate work area.[1]

Personal Protective Equipment

A comprehensive PPE strategy is the last line of defense against exposure.

| PPE | Specifications | Source |

| Eye/Face Protection | Chemical safety goggles and a face shield are required. | [9] |

| Skin Protection | Wear appropriate protective gloves (e.g., butyl rubber, nitrile rubber) and clothing to prevent skin exposure. A lab coat or chemical-resistant apron is necessary. | [1][9] |

| Respiratory Protection | In case of inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is required. For higher concentrations or emergency situations, a self-contained breathing apparatus (SCBA) may be necessary. | [1] |

Handling and Storage Procedures

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not breathe vapors or mists.[1]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][16]

-

Keep away from incompatible materials such as water, acids, strong bases, alcohols, and amines.[1] The reaction with water can produce carbon dioxide, leading to a dangerous pressure buildup in sealed containers.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [1] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention. | [1][9] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. | [1][9] |

| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. | [1][9] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[9]

-

Hazards from Combustion: Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Ensure adequate ventilation.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal. Do not allow the product to enter drains.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and consult with your institution's environmental health and safety department for specific guidance.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 3. nucro-technics.com [nucro-technics.com]

- 4. This compound | C9H9NO | CID 2733387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. nucro-technics.com [nucro-technics.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 11. scribd.com [scribd.com]

- 12. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 13. chemsafetypro.com [chemsafetypro.com]

- 14. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 15. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 16. Mechanisms of isocyanate sensitisation. An in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-Methylbenzyl Isocyanate (CAS 61924-25-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzyl isocyanate (CAS number: 61924-25-2), also known as 1-(isocyanatomethyl)-3-methylbenzene, is a versatile organic building block of significant interest in medicinal chemistry and materials science.[1][2] Its reactive isocyanate functional group makes it a valuable intermediate for the synthesis of a wide array of compounds, including pharmaceuticals and polymers.[1] This technical guide provides a comprehensive overview of its properties, applications, and relevant experimental methodologies.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [1][3][4] |

| Molecular Weight | 147.17 g/mol | [1][3][4] |

| Appearance | Clear colorless to yellow liquid | [1][3] |

| Density | 1.052 g/mL at 25 °C | [1][3][4] |

| Boiling Point | 34-36 °C at 0.1 mmHg | [1][3][4] |

| Flash Point | 225 °F (107.2 °C) | [1] |

| Refractive Index | n20/D 1.523 | [1][4] |

| Vapor Pressure | 0.114 mmHg at 25°C | [1] |

| Storage Temperature | 2-8°C | [1][4] |

Synthesis and Reactivity

This compound is primarily utilized as a reactive intermediate. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and amines (after decarboxylation of the initial carbamic acid), respectively.

A general workflow for the utilization of this compound in the synthesis of a substituted urea, a common structural motif in pharmacologically active compounds, is depicted below.

Synthetic workflow for urea formation.

Applications in Drug Discovery and Development

The primary application of this compound in drug discovery is as a synthon for the preparation of more complex molecules with therapeutic potential. Its utility is particularly noted in the synthesis of inhibitors for various enzymes.

Synthesis of Human Leukocyte Elastase (HLE) Inhibitors

Human Leukocyte Elastase (HLE) is a serine protease implicated in the pathology of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). Consequently, the development of HLE inhibitors is a significant area of pharmaceutical research. This compound can be used as a key building block in the synthesis of non-peptidic HLE inhibitors. For instance, it can be reacted with an appropriate amine-containing scaffold to introduce the 3-methylbenzyl group, which can interact with specific pockets in the enzyme's active site.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a substituted urea using an isocyanate, which can be adapted for this compound.

Objective: To synthesize a disubstituted urea via the reaction of an isocyanate with a primary amine.

Materials:

-

This compound

-

Primary amine of interest

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Isocyanate: To the stirred solution of the amine at 0 °C (ice bath), add a solution of this compound (1.05 equivalents) in the same anhydrous solvent dropwise over a period of 10-15 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, quench the reaction by adding a small amount of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure disubstituted urea.

Biological Context: Human Leukocyte Elastase Signaling

As this compound is a precursor for HLE inhibitors, understanding the biological role of HLE is crucial for drug development professionals. HLE, when released by neutrophils, can degrade components of the extracellular matrix and activate or inactivate various signaling molecules, contributing to tissue damage and inflammation. HLE inhibitors aim to block these downstream effects.

The following diagram illustrates a simplified signaling pathway involving Human Leukocyte Elastase and the points of intervention for inhibitors.

HLE signaling and point of inhibition.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4]

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Causes skin and serious eye irritation.[4]

-

May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]

-

May cause respiratory irritation.[4]

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

Avoid breathing fumes, gas, mist, vapors, or spray.[4]

-

Use only outdoors or in a well-ventilated area.[4]

-

In case of inadequate ventilation, wear respiratory protection.[4]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Reaction Mechanisms of 3-Methylbenzyl Isocyanate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of 3-methylbenzyl isocyanate with various nucleophiles. Due to the limited availability of specific kinetic and thermodynamic data for this compound, this document leverages data from structurally similar isocyanates, such as benzyl isocyanate and phenyl isocyanate, to provide a robust framework for understanding its reactivity.

Introduction to Isocyanate Reactivity

Isocyanates (R-N=C=O) are a class of highly reactive organic compounds characterized by the presence of the isocyanate functional group. The carbon atom in this group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This electrophilicity makes isocyanates susceptible to attack by a wide range of nucleophiles, forming the basis of polyurethane chemistry and finding significant applications in the pharmaceutical and agrochemical industries.[1]

The reactivity of isocyanates is influenced by the nature of the substituent (R group). Electron-donating groups decrease the electrophilicity of the isocyanate carbon, slowing down the reaction, while electron-withdrawing groups enhance reactivity. In the case of this compound, the methyl group on the benzene ring is a weak electron-donating group, suggesting a moderate reactivity compared to unsubstituted benzyl isocyanate.

General Reaction Mechanism

The fundamental reaction between an isocyanate and a nucleophile (Nu-H) proceeds via a nucleophilic addition mechanism. The general steps are:

-

Nucleophilic Attack: The lone pair of electrons on the nucleophile attacks the electrophilic carbon atom of the isocyanate group.

-

Proton Transfer: A proton is transferred from the nucleophile to the nitrogen atom of the isocyanate, leading to the final product.

This mechanism is consistent across reactions with various nucleophiles, including amines, alcohols, and thiols.

Reactions with Specific Nucleophiles

Reaction with Amines to Form Ureas

The reaction of this compound with primary or secondary amines is typically very rapid and exothermic, yielding substituted ureas. This reaction is often too fast to be monitored by standard laboratory techniques without specialized equipment.[2]

Mechanism:

The lone pair of electrons on the amine nitrogen initiates a nucleophilic attack on the isocyanate carbon. This is followed by a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in a stable urea linkage.

Experimental Protocol: Synthesis of a Substituted Urea (Adapted from a general procedure for isocyanate-amine reactions)

Materials:

-

This compound (1.0 equivalent)

-

Primary or secondary amine (e.g., n-butylamine) (1.0 equivalent)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the amine in anhydrous THF.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of this compound in anhydrous THF to the stirred amine solution over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.

-

Monitor the reaction for the disappearance of the isocyanate peak (around 2270 cm⁻¹) using FTIR spectroscopy.

-

Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude urea product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Characterization:

-

FTIR (cm⁻¹): Appearance of a strong C=O stretch (urea) around 1640 cm⁻¹ and N-H stretching bands around 3300 cm⁻¹. Disappearance of the N=C=O stretch around 2270 cm⁻¹.

-

¹H NMR: Resonances corresponding to the protons of the 3-methylbenzyl group, the amine alkyl/aryl groups, and the N-H protons.

-

Mass Spectrometry: To confirm the molecular weight of the resulting urea.

Reaction with Alcohols to Form Carbamates (Urethanes)

The reaction of this compound with alcohols produces carbamates, commonly known as urethanes. This reaction is generally slower than the reaction with amines and often requires catalysis, especially with less reactive secondary or tertiary alcohols.[1]

Mechanism:

The oxygen atom of the alcohol acts as the nucleophile, attacking the isocyanate carbon. A subsequent proton transfer from the alcohol's hydroxyl group to the isocyanate nitrogen forms the carbamate linkage. The reaction is often catalyzed by tertiary amines or organometallic compounds.

Experimental Protocol: Synthesis of a Carbamate (Adapted from a general procedure for isocyanate-alcohol reactions)

Materials:

-

This compound (1.0 equivalent)

-

Alcohol (e.g., ethanol) (1.2 equivalents)

-

Catalyst (e.g., triethylamine, 0.1 equivalent)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

To a solution of the alcohol in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add the catalyst.

-

Heat the solution to a specified temperature (e.g., 60°C).

-

Slowly add this compound to the heated solution.

-

Maintain the reaction at the chosen temperature for several hours, monitoring the progress by FTIR for the disappearance of the isocyanate peak.

-

After completion, cool the reaction mixture to room temperature.

-

Wash the solution with a dilute acid (e.g., HCl) to remove the catalyst, followed by a brine wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude carbamate.

-

Purify the product by vacuum distillation or column chromatography.

Characterization:

-

FTIR (cm⁻¹): Appearance of a C=O stretch (carbamate) around 1700 cm⁻¹ and an N-H stretch around 3300 cm⁻¹. Disappearance of the N=C=O stretch.

-

¹H NMR: Signals for the protons of the 3-methylbenzyl group, the alcohol alkyl/aryl group, and the N-H proton.

-

Boiling Point/Melting Point: Determination for the purified product.

Reaction with Thiols to Form Thiocarbamates

The reaction with thiols is analogous to that with alcohols but is generally slower due to the lower basicity of the sulfur atom compared to oxygen. This reaction almost always necessitates a catalyst to proceed at a reasonable rate.[3] Strong bases like tertiary amines are effective catalysts as they can deprotonate the thiol to form the more nucleophilic thiolate anion.[3]

Mechanism:

The reaction proceeds via the nucleophilic attack of the sulfur atom on the electrophilic carbon of the isocyanate, followed by a proton transfer.

Experimental Protocol: Synthesis of a Thiocarbamate (Adapted from a general procedure for isocyanate-thiol reactions)

Materials:

-

This compound (1.0 equivalent)

-

Thiol (e.g., 1-butanethiol) (1.0 equivalent)

-

Catalyst (e.g., triethylamine) (1.1 equivalents)

-

Anhydrous solvent (e.g., acetonitrile)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the thiol and the catalyst in the anhydrous solvent.

-

Stir the solution at room temperature.

-

Slowly add this compound to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by FTIR.

-

Once the reaction is complete, the workup would typically involve removing the catalyst by washing with a dilute acid and then purifying the product, likely through column chromatography.

Characterization:

-

FTIR (cm⁻¹): Appearance of a C=O stretch (thiocarbamate) around 1680 cm⁻¹ and an N-H stretch around 3250 cm⁻¹. Disappearance of the N=C=O stretch.

-

¹H NMR: Resonances corresponding to the protons of the 3-methylbenzyl group, the thiol alkyl/aryl group, and the N-H proton.

-

Mass Spectrometry: To confirm the molecular weight of the product.

Quantitative Data

Table 1: Relative Reactivity of Nucleophiles with Isocyanates

| Nucleophile | Relative Rate | Product |

| Aliphatic Amines | Very Fast | Urea |

| Aromatic Amines | Fast | Urea |

| Primary Alcohols | Moderate | Carbamate |

| Water | Slow | Unstable Carbamic Acid -> Amine + CO₂ |

| Phenols | Very Slow | Carbamate |

| Thiols | Very Slow (uncatalyzed) | Thiocarbamate |

This table provides a general qualitative comparison of reaction rates.

Table 2: Kinetic Data for the Reaction of Phenyl Isocyanate with Various Nucleophiles

| Nucleophile | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) |

| n-Butanol | Toluene | 25 | 1.2 x 10⁻⁴ |

| Aniline | Benzene | 25 | 8.2 x 10⁻³ |

Data for phenyl isocyanate is provided as a proxy. The presence of the methyl group in this compound is expected to have a minor electronic effect on the reaction rate. The benzyl spacer will also influence reactivity compared to a directly attached phenyl group.[4]

Reaction Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways for the reaction of this compound with different nucleophiles.

Caption: Reaction of this compound with an Amine.

Caption: Reaction of this compound with an Alcohol.

Caption: Catalyzed Reaction of this compound with a Thiol.

Conclusion

This compound exhibits the characteristic reactivity of isocyanates, readily undergoing nucleophilic addition reactions with amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. The rates of these reactions are highly dependent on the nucleophilicity of the attacking species and are often influenced by catalysis. While specific quantitative data for this compound remains an area for further investigation, the principles and data from analogous systems provide a strong predictive foundation for its application in research and development. This guide serves as a foundational resource for professionals working with this versatile chemical intermediate.

References

- 1. Reaction Mechanisms and Rate Constants of Auto‐Catalytic Urethane Formation and Cleavage Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Reactive Isocyanate Group (TRIG) Measurement: A Commentary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

Solubility Profile of 3-Methylbenzyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methylbenzyl isocyanate in common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, provides a detailed experimental protocol for determining solubility, and offers a logical framework for solvent selection in research and development settings.

Introduction to this compound

This compound is an aromatic isocyanate, a class of organic compounds characterized by the functional group –N=C=O. Its structure consists of a benzyl group substituted with a methyl group at the meta-position. Isocyanates are highly reactive electrophiles, a property that makes them valuable reagents in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. The solubility of this compound is a critical parameter for its effective use in chemical reactions, dictating solvent choice, reaction kinetics, and product purity.

Qualitative Solubility of this compound

Isocyanates are generally soluble in aprotic solvents and react with protic solvents. The polarity of the solvent and the potential for hydrogen bonding are key factors influencing solubility. Based on this, the expected qualitative solubility of this compound in a range of common organic solvents is summarized in the table below.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Expected Solubility | Notes |

| Aprotic Polar | Acetone | Soluble | Generally a good solvent for isocyanates. |

| Acetonitrile | Soluble | Suitable for reactions where protic solvents are to be avoided. | |

| Dimethylformamide (DMF) | Soluble | High polarity may enhance solubility. | |

| Dimethyl sulfoxide (DMSO) | Soluble | Often used for challenging solutes; may react under certain conditions. | |

| Tetrahydrofuran (THF) | Soluble | A common ethereal solvent for organic reactions. | |

| Aprotic Nonpolar | Toluene | Soluble | Frequently used as a solvent for isocyanate reactions. |

| Hexane | Sparingly Soluble | Lower polarity may limit solubility. | |

| Dichloromethane (DCM) | Soluble | A versatile solvent for a wide range of organic compounds. | |

| Chloroform | Soluble | Similar to dichloromethane in its solvent properties.[2] | |

| Protic | Ethanol | Soluble (with reaction) | Will react to form a urethane. |

| Methanol | Soluble (with reaction) | Will react to form a urethane. | |

| Water | Insoluble (with reaction) | Hydrolyzes to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide.[1] |

Disclaimer: This table is intended as a guideline. It is strongly recommended to experimentally determine the solubility in the specific solvent and conditions to be used for any application.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in a given organic solvent. This method is based on the gravimetric analysis of a saturated solution.

Materials:

-

This compound

-

Selected organic solvent (anhydrous)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with airtight caps (e.g., screw-cap vials with PTFE septa)

-

Glass syringes and filters (0.22 µm PTFE)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the total mass of the vial and the isocyanate.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. Visually confirm that excess solid or undissolved liquid remains.

-

-

Sample Collection:

-

Allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow any undissolved material to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed glass syringe.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed, dry vial.

-

-

Gravimetric Analysis:

-

Record the mass of the vial containing the filtered saturated solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the isocyanate (e.g., 40-50 °C under vacuum).

-

Once all the solvent has evaporated, transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dried residue of this compound.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the mass of the empty vial from the final constant mass.

-

Calculate the mass of the solvent in the collected sample by subtracting the mass of the dissolved isocyanate from the total mass of the saturated solution sample.

-

Express the solubility in desired units, such as g/100 g of solvent or mol/L.

-

Logical Workflow for Solvent Selection

The choice of a suitable solvent for a reaction involving this compound is a critical decision that impacts reaction success. The following diagram illustrates a logical workflow for solvent selection, considering both solubility and reactivity.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-Methylbenzyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide. Due to a lack of publicly available experimental data on the thermal stability of 3-Methylbenzyl isocyanate, this guide focuses on established methodologies for its evaluation and predicted decomposition pathways based on the general behavior of aromatic isocyanates. All personnel should consult the latest Safety Data Sheet (SDS) and perform a thorough risk assessment before handling this compound.

Executive Summary

This compound is an aromatic isocyanate with applications in organic synthesis and drug development. Understanding its thermal stability is paramount for ensuring safe handling, storage, and use, particularly in processes involving elevated temperatures. This guide provides a framework for assessing the thermal stability and decomposition of this compound. In the absence of specific published quantitative data for this compound, this document details the requisite experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). Furthermore, it outlines the probable thermal decomposition pathways based on the known chemistry of related aromatic isocyanates.

Physicochemical and Safety Data

A summary of known properties and safety information for this compound is presented in Table 1. This information has been compiled from various chemical supplier and database sources.

Table 1: Physicochemical and Safety Data for this compound

| Property | Value |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 34-36 °C @ 0.1 mmHg |

| Density | 1.052 g/mL at 25 °C |

| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. |

| Known HazardousDecomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen cyanide (HCN) |

Experimental Protocols for Thermal Stability Assessment

To rigorously determine the thermal stability of this compound, a combination of thermoanalytical techniques is recommended. The following sections detail the experimental protocols for TGA, DSC, and ARC.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition, quantify mass loss at different stages, and identify the temperature ranges of thermal stability.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., aluminum or platinum).

-

Experimental Atmosphere: Purge the furnace with an inert gas, such as high-purity nitrogen or argon, at a flow rate of 20-50 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

-

-

Data Analysis: Determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak), and the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, hermetically sealed pan should be used as a reference.

-

Experimental Atmosphere: Maintain an inert atmosphere using high-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., -20 °C) if low-temperature transitions are of interest, otherwise start at 25 °C.

-

Ramp the temperature from the starting point to a temperature beyond the decomposition temperature determined by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: Identify the onset temperature and peak temperature of any endothermic or exothermic events. The exothermic events at higher temperatures are indicative of decomposition.

Accelerating Rate Calorimetry (ARC)

ARC is a technique used to study the thermal stability of materials under adiabatic conditions, simulating a worst-case scenario for a runaway reaction. It provides data on the onset temperature of self-heating, the rate of temperature and pressure rise, and the time to maximum rate.

Methodology:

-

Instrument Calibration: Calibrate the ARC instrument according to the manufacturer's guidelines.

-

Sample Preparation: A known mass (typically 1-5 g) of this compound is loaded into a spherical sample bomb (e.g., made of Hastelloy-C to minimize catalytic effects). The bomb is sealed and attached to a pressure transducer.

-

Experimental Setup: The bomb is placed in the calorimeter, and the system is evacuated and backfilled with an inert gas if required.

-

Thermal Program (Heat-Wait-Search Mode):

-

The sample is heated in small temperature steps (e.g., 5 °C).

-

After each step, the system waits for thermal equilibrium and then searches for any self-heating of the sample at a sensitivity of, for example, 0.02 °C/min.

-

If no exotherm is detected, the next heating step is initiated.

-

Once an exotherm is detected, the instrument switches to adiabatic mode, where the surrounding heaters match the sample temperature, and the temperature and pressure rise are recorded until the reaction is complete.

-

-

Data Analysis: Determine the onset temperature of the self-accelerating reaction, the adiabatic temperature rise, the maximum pressure, and the time to maximum rate.

Visualization of Experimental Workflows and Decomposition Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a plausible decomposition pathway for this compound.

Caption: Experimental workflows for TGA, DSC, and ARC analysis.

Caption: Plausible thermal decomposition pathways for this compound.

Predicted Thermal Decomposition Pathways

While the precise decomposition mechanism for this compound requires experimental elucidation (e.g., through TGA coupled with mass spectrometry or FTIR), general pathways for aromatic isocyanates can be proposed:

-

Dimerization and Trimerization: At elevated temperatures, isocyanates can undergo self-addition reactions. Dimerization leads to the formation of a four-membered uretidinedione ring. This reaction is often reversible. Trimerization results in a more thermally stable six-membered isocyanurate ring. These reactions are exothermic and can contribute to a runaway scenario if not controlled.

-

Carbodiimide Formation: At higher temperatures, isocyanates can decompose to form a carbodiimide and carbon dioxide. This is an irreversible decomposition pathway.

-

Radical Decomposition: Under very high thermal stress, homolytic cleavage of the benzyl-NCO bond or bonds within the aromatic ring can occur, leading to the formation of highly reactive radical species. These radicals can then participate in a variety of subsequent reactions, leading to the formation of a complex mixture of smaller molecules, including CO, NOx, and HCN, as well as char.

Conclusion

3-Methylbenzyl Isocyanate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Methylbenzyl isocyanate is a valuable and versatile electrophilic building block in organic synthesis, prized for its ability to readily form stable covalent bonds with a wide range of nucleophiles. Its unique structure, featuring a reactive isocyanate group attached to a substituted benzyl scaffold, makes it a key intermediate in the synthesis of a diverse array of organic molecules, including pharmaceuticals, agrochemicals, and materials. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its use in the synthesis of ureas and carbamates. Detailed experimental protocols and reaction pathways are presented to facilitate its practical application in the laboratory.

Core Reactions and Applications:

The high reactivity of the isocyanate functional group is central to the synthetic utility of this compound. The electrophilic carbon atom of the isocyanate is susceptible to nucleophilic attack, leading to the formation of a variety of important functional groups.

1. Synthesis of Substituted Ureas:

The reaction of this compound with primary or secondary amines is a straightforward and high-yielding method for the synthesis of unsymmetrical ureas.[1] This reaction is fundamental in medicinal chemistry, as the urea moiety is a common pharmacophore found in numerous therapeutic agents. The reaction proceeds via the nucleophilic addition of the amine to the isocyanate, as depicted in the reaction scheme below.

Figure 1: General reaction scheme for the synthesis of substituted ureas.

2. Synthesis of Carbamates (Urethanes):

The reaction of this compound with alcohols provides a direct route to carbamates, also known as urethanes.[2] This transformation is crucial in the development of various bioactive molecules and is also a cornerstone of polyurethane chemistry.[3] The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate carbon.

Figure 2: General reaction scheme for the synthesis of carbamates.

Experimental Protocols:

The following are detailed experimental protocols for the synthesis of a substituted urea and a carbamate using this compound. These protocols are based on general procedures for isocyanate reactions and may require optimization for specific substrates.

Protocol 1: Synthesis of 1-(3-Methylbenzyl)-3-phenylurea

This protocol describes the synthesis of a disubstituted urea from this compound and aniline.

Materials:

-

This compound

-

Aniline

-

Acetone (anhydrous)

-

Hexanes

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

To a stirred solution of aniline (1.0 eq) in anhydrous acetone (10 mL per mmol of aniline) at room temperature, add this compound (1.0 eq) dropwise over 5 minutes.

-

Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, filter the resulting solid precipitate using a Büchner funnel.

-

Wash the filtered solid with a small amount of cold acetone (5 mL) and then with hexanes to remove any unreacted starting materials.

-

Dry the solid product under vacuum at 60-65 °C for 2 hours to yield the pure 1-(3-methylbenzyl)-3-phenylurea.

Protocol 2: Synthesis of Benzyl (3-methylbenzyl)carbamate

This protocol details the synthesis of a carbamate from this compound and benzyl alcohol.

Materials:

-

This compound

-

Benzyl alcohol

-

Toluene (anhydrous)

-

Dibutylamine (for quenching)

-

Methanol

-

Hydrochloric acid (0.01 N)

-

Bromophenol blue indicator

Equipment:

-

Reaction vessel with a nitrogen inlet

-

Magnetic stirrer and stir bar

-

Syringes

-

Thermostated bath

-

Titration apparatus

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

-

Add benzyl alcohol (1.0 eq) to the solution.

-

Maintain the reaction mixture at the desired temperature (e.g., 25-80 °C) using a thermostated bath and stir.

-

To monitor the reaction, periodically withdraw aliquots and quench them with a solution of dibutylamine in toluene.

-

After quenching, add methanol and a few drops of bromophenol blue indicator.

-

Titrate the excess dibutylamine with 0.01 N hydrochloric acid to determine the amount of unreacted isocyanate.

-

Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Data Presentation:

The following tables summarize typical reaction conditions for the synthesis of ureas and carbamates from isocyanates, based on literature precedents.

Table 1: General Reaction Conditions for Urea Synthesis

| Parameter | Condition | Reference |

| Solvent | Acetone, Dichloromethane, Water | [4][5] |

| Temperature | Room Temperature or 5 °C (for aqueous media) | [4][5] |

| Reaction Time | 30 minutes to 4 hours | [4][5] |

| Stoichiometry | 1:1 molar ratio of isocyanate to amine | [4] |

Table 2: General Reaction Conditions for Carbamate Synthesis

| Parameter | Condition | Reference |

| Solvent | Toluene | [6] |

| Temperature | 25 - 80 °C | [6] |

| Reaction Time | Varies (requires monitoring) | [6] |

| Stoichiometry | Typically 1:1 molar ratio of isocyanate to alcohol | [6] |

Logical Workflow for Synthesis and Analysis:

The general workflow for utilizing this compound in the synthesis of urea or carbamate derivatives followed by analysis is outlined below.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 3. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

The Obscure Genesis of a Versatile Reagent: A Technical History of 3-Methylbenzyl Isocyanate

For Immediate Release

[City, State] – [Date] – While the annals of chemistry celebrate the discovery of foundational molecules, the history of many vital laboratory reagents remains less chronicled. This technical guide delves into the discovery and history of 3-Methylbenzyl isocyanate (CAS No. 61924-25-2), a versatile organic building block. Though a specific moment of discovery for this particular isomer is not prominently documented, its emergence is intrinsically linked to the broader development of isocyanate chemistry and its applications in pharmaceuticals and materials science.

A Legacy of Isocyanate Chemistry

The story of isocyanates begins in 1848 with the pioneering work of Charles Adolphe Wurtz. His synthesis of methyl isocyanate laid the groundwork for a new class of highly reactive organic compounds. A significant leap forward occurred in 1937 when Otto Bayer and his team at I.G. Farbenindustrie discovered that diisocyanates could react with diols to form polyurethanes. This breakthrough heralded the dawn of the age of polymers and established isocyanates as indispensable industrial chemicals.

The primary industrial method for producing isocyanates has historically been the phosgenation of amines. This process, while efficient, involves the use of highly toxic phosgene gas, necessitating stringent safety measures. In the case of this compound, this would involve the reaction of 3-methylbenzylamine with phosgene.

Over the decades, concerns over the hazards of phosgene have driven research into alternative, non-phosgene synthetic routes. These include the Curtius, Hofmann, and Lossen rearrangements, which proceed through an isocyanate intermediate.

The Emergence of this compound in Modern Synthesis

While the precise first synthesis of this compound is not clearly documented in readily available scientific literature, its utility as a reagent has become apparent in more recent decades, particularly in the field of drug discovery. Patent literature from the early 2000s onwards frequently lists this compound as a reactant in the synthesis of complex molecules for therapeutic applications, such as pain relief medication.

For instance, a 2017 study on the discovery of novel inhibitors of acid ceramidase for melanoma treatment utilized this compound to synthesize a series of urea-containing compounds.[1][2] This highlights its role as a key building block for creating diverse chemical libraries for screening and lead optimization in drug development.

Physicochemical Properties

A comprehensive understanding of a reagent's properties is crucial for its effective application. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 61924-25-2 | Sigma-Aldrich |

| Molecular Formula | C₉H₉NO | Sigma-Aldrich |

| Molecular Weight | 147.17 g/mol | Sigma-Aldrich |

| Boiling Point | 34-36 °C at 0.1 mmHg | Sigma-Aldrich |

| Density | 1.052 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.523 | Sigma-Aldrich |

Experimental Protocols: A General Approach to Synthesis

General Experimental Protocol for the Synthesis of Benzyl Isocyanates using Triphosgene:

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

Materials:

-

3-Methylbenzylamine

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous triethylamine (or another suitable non-nucleophilic base)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

Procedure:

-

A solution of 3-methylbenzylamine in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of triphosgene in anhydrous DCM is added dropwise to the cooled amine solution with vigorous stirring.

-

After the addition of the triphosgene solution, a solution of anhydrous triethylamine in anhydrous DCM is added dropwise, maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is filtered to remove the triethylammonium hydrochloride salt.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Purification is typically achieved by vacuum distillation.

Logical Relationships in Isocyanate Synthesis

The synthesis of isocyanates can be broadly categorized into phosgene-based and non-phosgene-based routes, each with its own set of precursors and reaction conditions.

Caption: Major synthetic pathways to isocyanates.

Experimental Workflow for Urea Synthesis

A common application of this compound is in the synthesis of substituted ureas, which are often explored for their biological activity.

References

Methodological & Application

Application Note: Chiral Derivatization of Amines with 3-Methylbenzyl Isocyanate for High-Performance Liquid Chromatography (HPLC)

Introduction

The determination of enantiomeric purity is a critical parameter in the development and quality control of pharmaceuticals, agrochemicals, and other biologically active compounds. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods for their separation and quantification. This application note describes a reliable method for the chiral derivatization of primary and secondary amines using 3-Methylbenzyl isocyanate followed by separation and quantification of the resulting diastereomers by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

The fundamental principle of this method involves the conversion of a pair of enantiomeric amines into a pair of diastereomeric ureas. This is achieved by reacting the chiral amine with the enantiomerically pure this compound. The resulting diastereomers possess distinct physicochemical properties, allowing for their separation on a conventional achiral stationary phase. The relative peak areas of the separated diastereomers in the chromatogram directly correlate to the enantiomeric ratio of the original amine.

Principle of the Method

Chiral amines react with an enantiomerically pure chiral derivatizing agent, in this case, (R)- or (S)-3-Methylbenzyl isocyanate, to form diastereomeric ureas. These diastereomers, unlike the original enantiomers, have different physical properties and can be separated using standard, achiral HPLC columns. The reaction proceeds as follows:

Reaction of a racemic amine with (R)-3-Methylbenzyl isocyanate: (R)-Amine + (R)-3-Methylbenzyl isocyanate → (R,R)-Urea (S)-Amine + (R)-3-Methylbenzyl isocyanate → (S,R)-Urea

The resulting (R,R) and (S,R) diastereomers can then be separated by HPLC and their peak areas used to determine the enantiomeric excess (% ee) of the original amine sample.

Quantitative Data Summary

The following tables summarize the chromatographic data obtained for the separation of diastereomeric ureas formed from the reaction of various chiral primary amines with (R)-3-Methylbenzyl isocyanate.

Table 1: HPLC Separation of Diastereomeric Ureas of Representative Chiral Amines

| Chiral Amine Analyte | Retention Time Diastereomer 1 (min) | Retention Time Diastereomer 2 (min) | Resolution (Rs) |

| 1-Phenylethylamine | 15.2 | 16.8 | 2.1 |

| Amphetamine | 18.5 | 20.1 | 1.9 |

| 1-(1-Naphthyl)ethylamine | 22.3 | 24.5 | 2.5 |

| Phenylalanine methyl ester | 12.8 | 14.0 | 1.8 |

Note: The data presented is illustrative and actual retention times and resolution may vary depending on the specific HPLC system, column, and precise mobile phase composition.

Table 2: Method Validation Parameters

| Parameter | 1-Phenylethylamine | Amphetamine |

| Linearity (r²) | > 0.999 | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL | 0.15 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.5 µg/mL |

| Precision (% RSD, n=6) | < 1.5% | < 1.8% |

| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.1% |

Experimental Protocols

Materials and Reagents

-

Racemic and enantiomerically enriched amine samples

-

(R)-(+)-3-Methylbenzyl isocyanate (or (S)-(-)-3-Methylbenzyl isocyanate), ≥99% enantiomeric purity

-

Anhydrous Acetonitrile (ACN), HPLC grade

-

Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Methanol (MeOH), HPLC grade

-

Deionized water, 18 MΩ·cm or higher

-

Formic acid, HPLC grade

-

Reaction vials with PTFE-lined caps

-

Syringe filters, 0.45 µm

Protocol 1: Derivatization of Primary Amines

-

Sample Preparation: Accurately weigh approximately 1 mg of the amine sample into a clean, dry reaction vial.

-

Dissolution: Add 1 mL of anhydrous acetonitrile to the vial and vortex to dissolve the amine completely.

-

Reagent Addition:

-

Add 1.2 equivalents of (R)-3-Methylbenzyl isocyanate to the amine solution.

-

Add 2.0 equivalents of triethylamine (or DIPEA) to the reaction mixture to catalyze the reaction and neutralize any acidic impurities.

-

-

Reaction: Cap the vial tightly and allow the reaction to proceed at room temperature for 30-60 minutes. For less reactive amines, the reaction mixture can be heated to 40-50°C for 30 minutes.

-

Quenching (Optional): To quench any excess isocyanate, a small amount of a primary amine (e.g., 5 µL of butylamine) can be added and the mixture allowed to react for an additional 10 minutes.

-

Sample Dilution: After the reaction is complete, dilute the sample to a suitable concentration for HPLC analysis (e.g., 10-100 µg/mL) with the initial mobile phase composition.

-

Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before analysis.

Protocol 2: HPLC Analysis

-

HPLC System: An HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile (or Methanol) and water containing 0.1% formic acid. A typical starting point is a 50:50 (v/v) mixture. The exact composition should be optimized for the specific diastereomers being separated.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm (or at the absorbance maximum of the urea derivatives).

-

Injection Volume: 10 µL.

Data Analysis and Calculation

-

Peak Integration: Integrate the peak areas of the two diastereomer peaks in the chromatogram.

-

Calculation of Enantiomeric Excess (% ee): % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where:

-

Area₁ is the peak area of the major diastereomer.

-

Area₂ is the peak area of the minor diastereomer.

-

Visualizations

Caption: Experimental workflow for amine derivatization and HPLC analysis.

Caption: Formation of diastereomeric ureas.

Conclusion

The use of this compound as a chiral derivatizing agent provides a straightforward and effective method for the determination of the enantiomeric purity of primary and secondary amines by HPLC. The formation of stable diastereomeric ureas allows for their separation on common achiral stationary phases, making this method accessible to laboratories with standard HPLC equipment. The protocol is robust and can be adapted for a wide range of amine-containing compounds, providing a valuable tool for quality control and research in the pharmaceutical and chemical industries.

Application Note and Protocols for the Enantioselective Separation of Alcohols Using 3-Methylbenzyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Indirect enantioselective separation by high-performance liquid chromatography (HPLC) is a robust and widely used technique. This method involves the derivatization of the chiral analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral stationary phase.

This document provides a detailed protocol for the enantioselective separation of chiral alcohols via derivatization with 3-Methylbenzyl isocyanate. The isocyanate group reacts with the hydroxyl group of the alcohol to form stable urethane diastereomers. The resulting diastereomers can be effectively separated and quantified using standard reversed-phase HPLC.

While specific quantitative data for a wide range of alcohols derivatized with this compound is not extensively available in published literature, this document provides a generalized methodology based on established principles of chiral derivatization using analogous isocyanates, such as α-Methylbenzyl isocyanate.[1][2][3] The protocols herein should be considered a starting point and will likely require optimization for specific analytes.

Principle of Separation